molecular formula C20H20FN3O2S B7499154 N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide

Cat. No.: B7499154
M. Wt: 385.5 g/mol
InChI Key: NKLNPVBWMUKRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an ethyl group, a fluorophenyl group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride in the presence of a base like triethylamine.

    N-ethylation: The ethyl group is introduced through an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, where the pyridine derivative reacts with a fluorophenyl halide in the presence of a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-6-[(2-chlorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide
  • N-ethyl-6-[(2-bromophenyl)methylamino]-N-phenylpyridine-3-sulfonamide
  • N-ethyl-6-[(2-methylphenyl)methylamino]-N-phenylpyridine-3-sulfonamide

Uniqueness

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where enhanced bioavailability and stability are desired.

Properties

IUPAC Name

N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-2-24(17-9-4-3-5-10-17)27(25,26)18-12-13-20(23-15-18)22-14-16-8-6-7-11-19(16)21/h3-13,15H,2,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLNPVBWMUKRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.